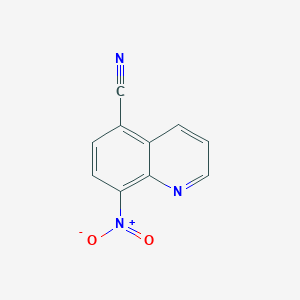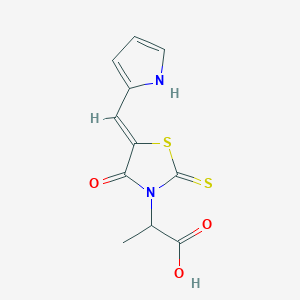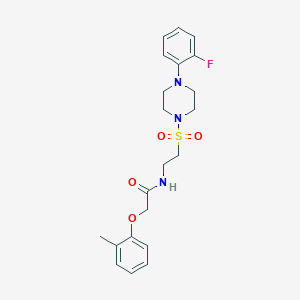![molecular formula C8H9FO3S B2667209 2-[(4-Fluorophenyl)sulfonyl]ethanol CAS No. 28122-13-6](/img/structure/B2667209.png)
2-[(4-Fluorophenyl)sulfonyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Fluorophenyl)sulfonyl]ethanol” is a chemical compound with the CAS Number: 28122-13-6 . It has a molecular weight of 204.22 and its linear formula is C8H9FO3S . The compound is typically a colorless to yellow liquid or semi-solid or solid .
Molecular Structure Analysis
The molecular structure of “2-[(4-Fluorophenyl)sulfonyl]ethanol” is represented by the linear formula C8H9FO3S . This indicates that the molecule is composed of 8 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 3 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Fluorination and Functional Group Transformation
Research highlights the utility of sulfonyl fluorides for the efficient fluorination of diverse classes of alcohols, with 2-[(4-Fluorophenyl)sulfonyl]ethanol serving as a key intermediate in these transformations. Machine learning has been utilized to map the intricate reaction landscape, enabling accurate prediction of high-yielding conditions for untested substrates. This demonstrates the compound's critical role in the development of novel fluorination methodologies, significantly contributing to the synthesis of fluorinated compounds which are of interest due to their pharmacological and agrochemical properties (Nielsen et al., 2018).
Carbohydrate Chemistry
2-[(4-Fluorophenyl)sulfonyl]ethanol has been utilized in the synthesis of a protected glycosyl donor, showcasing its importance in carbohydrate chemistry. The protective group derived from this compound, termed Fsec, has been designed, synthesized, and evaluated for its efficiency in protecting hydroxyl groups during the synthesis of complex carbohydrates. Its stability under various conditions and ease of removal under mild basic conditions without affecting acidic conditions highlight its utility in the synthesis of glycosides, an essential class of biological molecules (Spjut et al., 2010).
Environmental Studies
The compound finds indirect relevance in environmental science, particularly in the study of perfluorinated chemicals in the atmosphere. While 2-[(4-Fluorophenyl)sulfonyl]ethanol itself is not directly studied, research on related fluorotelomer alcohols and perfluoroalkyl sulfonamido ethanols (PFASs) provides insights into the atmospheric concentrations, transport, and fate of fluorinated compounds. These studies contribute to understanding the environmental impact of fluorinated compounds, their long-range transport, and accumulation in remote areas (Shoeib et al., 2006).
Safety And Hazards
The safety information for “2-[(4-Fluorophenyl)sulfonyl]ethanol” includes several hazard statements: H301-H311-H331 . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 . The compound is labeled with the GHS06 pictogram and the signal word "Danger" .
Direcciones Futuras
One of the papers retrieved suggests that the Fsec group in “2-[(4-Fluorophenyl)sulfonyl]ethanol” has potential to be used to protect glycosyl donors intended for solid-phase synthesis of glycoconjugates . This indicates a possible future direction for the use of this compound in the field of organic synthesis .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQOMEFZYUQRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)sulfonyl]ethanol | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2667126.png)


![(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2667129.png)
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2667131.png)
![2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2667135.png)
![5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B2667136.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2667137.png)
![(3-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2667138.png)
![(3,5-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2667140.png)
![Ethyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2667144.png)

![5-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2667147.png)
![6-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2667149.png)